2-Hydroxy-1,2-diphenylpropan-1-one 2-Hydroxy-1,2-diphenylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 5623-26-7
VCID: VC21346171
InChI: InChI=1S/C15H14O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,17H,1H3
SMILES: CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

2-Hydroxy-1,2-diphenylpropan-1-one

CAS No.: 5623-26-7

Cat. No.: VC21346171

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1,2-diphenylpropan-1-one - 5623-26-7

Specification

CAS No. 5623-26-7
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name 2-hydroxy-1,2-diphenylpropan-1-one
Standard InChI InChI=1S/C15H14O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,17H,1H3
Standard InChI Key DIVXVZXROTWKIH-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O
Canonical SMILES CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

2-Hydroxy-1,2-diphenylpropan-1-one is known by several alternative names in scientific literature, including α-hydroxy-α-methylbenzyl phenyl ketone, α-methylbenzoin, 1,2-diphenyl-2-hydroxypropanone, and 2-hydroxy-1,2-diphenyl-1-propanone . The compound is registered with the Chemical Abstracts Service (CAS) number 5623-26-7 . This benzoin derivative maintains a molecular formula of C15H14O2 and a molecular weight of 226.27046 g/mol .

Structural Features

The molecular structure of 2-Hydroxy-1,2-diphenylpropan-1-one features two phenyl rings attached to a propanone backbone, with a hydroxyl group at the C-2 position. This arrangement creates a chiral center at the C-2 carbon, resulting in potential stereoisomers. The hydroxyl and carbonyl functional groups contribute significantly to the compound's chemical reactivity and interactions with biological systems. The proximity of these functional groups enables various intramolecular interactions that influence the compound's physical and chemical properties.

Synthesis Methods

Laboratory Scale Preparation

Multiple synthetic routes exist for the preparation of 2-Hydroxy-1,2-diphenylpropan-1-one, with aldol condensation being among the most widely employed. A typical laboratory synthesis involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide. The reaction generally proceeds at room temperature to slightly elevated temperatures, using ethanol or methanol as solvents.

An alternative synthesis method documented in the literature involves:

  • Using 1,2-diphenylethanone (0.78 g, 4 mmol) with potassium carbonate (0.6 g, 4.3 mmol)

  • Adding a water solution of formaldehyde (36.5-38%) (0.6 mL, 7.3 mmol) at room temperature

  • Stirring for 4 hours followed by concentration in vacuo

  • Purification through column chromatography using a pentane/ethyl acetate (1:1) mixture

This method reportedly yields the product as detailed in spectroscopic characterization data .

Spectroscopic Characterization Data

The compound exhibits characteristic nuclear magnetic resonance (NMR) spectra:

1H NMR (400 MHz, CD3CN): δ = 7.97 (dd, J = 5.3, 3.4 Hz, 2H), 7.58–7.49 (m, 1H), 7.43 (t, J = 7.6 Hz, 2H), 7.40–7.18 (m, 5H), 4.88 (dd, J = 8.0, 5.6 Hz, 1H), 4.20 (ddd, J = 10.7, 8.0, 6.0 Hz, 1H), 3.83–3.72 (m, 1H), 2.92 (t, J = 6.0 Hz, 1H) .

13C NMR (101 MHz, CD3CN): δ = 199.91, 137.64, 137.42, 133.74, 129.49, 129.26, 129.15, 129.09, 127.93, 64.66, 56.37 .

These spectroscopic data confirm the structural arrangement and provide valuable information for identification and purity assessment.

Reaction Mechanisms and Chemical Behavior

Halogenation Reactions and Rearrangements

One of the most intriguing aspects of 2-Hydroxy-1,2-diphenylpropan-1-one chemistry involves its behavior during halogenation reactions. Studies have documented specific molecular rearrangements that occur during the treatment of α-methylbenzoin (2-Hydroxy-1,2-diphenylpropan-1-one) with bromine and various bromo-organic compounds . This rearrangement phenomenon has been thoroughly investigated by Aitken and colleagues, who published their findings in Tetrahedron in 2008 .

The halogenation process and resulting rearrangements provide insight into the reactivity patterns of α-hydroxyketones and their structural transformations under specific reaction conditions. These findings contribute significantly to understanding the fundamental organic chemistry principles governing such compounds.

General Reactivity Pattern

The hydroxyl and carbonyl groups in 2-Hydroxy-1,2-diphenylpropan-1-one play crucial roles in its chemical reactivity. The molecule can participate in various organic reactions, including:

  • Oxidation reactions affecting the hydroxyl group

  • Reduction processes targeting the carbonyl functionality

  • Substitution reactions

  • Condensation reactions with appropriate nucleophiles

These reaction pathways make the compound valuable as an intermediate in organic synthesis and as a building block for more complex molecules.

Biological Activities

Antimicrobial Properties

Studies have demonstrated that 2-Hydroxy-1,2-diphenylpropan-1-one possesses antimicrobial activity against various bacterial strains. This property makes the compound potentially valuable for applications in antimicrobial research and development. The specific mechanisms underlying this antimicrobial activity likely involve interactions between the compound's functional groups and bacterial cell components, though detailed structure-activity relationship studies would be required to elucidate the exact mechanisms.

Antioxidant Capabilities

The compound has also shown antioxidant properties, particularly in its ability to scavenge free radicals. This antioxidant activity could be attributed to the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. Such properties may contribute to the compound's potential applications in fields where oxidative stress mitigation is desired.

Applications in Scientific Research and Industry

Role in Organic Synthesis

2-Hydroxy-1,2-diphenylpropan-1-one serves as an important intermediate in organic synthesis, facilitating the creation of various chemical derivatives and more complex structures. Its functional groups provide versatile reaction sites that enable diverse transformations, making it valuable for designing synthetic routes to target molecules.

Pharmaceutical Research

In medicinal chemistry, the compound has been investigated for potential therapeutic effects and as a precursor for pharmaceutical compounds. Its biological activities, particularly its antimicrobial and antioxidant properties, make it an interesting candidate for further exploration in drug discovery programs.

Photoinitiator Applications

The compound shares structural similarities with other benzoin derivatives that function as photoinitiators in polymerization reactions . These compounds can generate reactive species upon exposure to appropriate wavelengths of light, initiating polymerization processes. While specific data on 2-Hydroxy-1,2-diphenylpropan-1-one's efficacy as a photoinitiator is limited in the provided search results, its structural features suggest potential application in this domain.

Industrial Relevance

In industrial settings, 2-Hydroxy-1,2-diphenylpropan-1-one finds application in the production of fine chemicals and as a building block for more complex molecules. The industrial methods for its production may involve similar synthetic routes to laboratory preparations but optimized for scale, yield, and purity. Continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial-scale synthesis.

Related Compounds and Derivatives

Structural Analogs

Several structurally related compounds share similar properties with 2-Hydroxy-1,2-diphenylpropan-1-one. These include:

  • 2-Methyl-1,3-diphenylpropan-1-one, which can be synthesized through a method involving propiophenone, benzyl alcohol, a catalyst, a base, and a solvent under specific reaction conditions (120°C for 12 hours)

  • Various azoderivatives of diphenylpropane-1,3-dione, which have been studied for their UV-vis spectra and orbital shapes under the influence of different solvents

  • 3-Hydroxy-1,2-diphenylpropan-1-one, a closely related structural isomer with different positioning of the hydroxyl group

Deuterated Variants

Research has also explored the synthesis of deuterated versions of these compounds, which are valuable for mechanistic studies and as internal standards in analytical chemistry . These deuterated compounds retain similar chemical properties while providing distinctive spectroscopic signatures that can be leveraged in various research applications.

Analytical Methods and Characterization

Spectroscopic Analysis

The characterization of 2-Hydroxy-1,2-diphenylpropan-1-one typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, as evidenced by the 1H and 13C NMR data available in the literature

  • Infrared (IR) spectroscopy can identify characteristic absorption bands for the carbonyl and hydroxyl functional groups

  • UV-visible spectroscopy may be employed to study the compound's electronic transitions and interactions with light

Chromatographic Techniques

For isolation and purity assessment, chromatographic methods prove essential:

  • Thin Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

  • Column chromatography for purification, typically using mixtures of pentane and ethyl acetate (1:1) as demonstrated in laboratory preparations

  • High-Performance Liquid Chromatography (HPLC) for more precise analysis and quantification

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